2-(adamantan-1-yl)acetaldehyde
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Overview
Description
2-(Adamantan-1-yl)acetaldehyde is an organic compound characterized by the presence of an adamantane group attached to an acetaldehyde moiety The adamantane group is a tricyclic cage structure known for its high thermal and chemical stability
Mechanism of Action
Target of Action
2-(Adamantan-1-yl)acetaldehyde is a derivative of adamantyl, a class of compounds known for their biological activity .
Mode of Action
It’s worth noting that adamantyl derivatives often interact with their targets through non-covalent interactions, given their bulky and rigid structure .
Biochemical Pathways
Considering the anti-influenza activity of similar adamantyl derivatives, it’s plausible that this compound may interfere with viral replication pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(adamantan-1-yl)acetaldehyde typically involves the reaction of an adamantane derivative with acetaldehyde or its precursors. One common method includes the reduction of an ester to an alcohol, followed by hydrobromination and dehydrobromination to yield the desired product . Another approach involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production can be applied. These methods would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of 2-(adamantan-1-yl)acetic acid.
Reduction: Formation of 2-(adamantan-1-yl)ethanol.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-Adamantanecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
2-(Adamantan-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
1-Adamantanamine: Contains an amine group instead of an aldehyde group.
Uniqueness: 2-(Adamantan-1-yl)acetaldehyde is unique due to the presence of both the adamantane cage structure and the reactive aldehyde group.
Biological Activity
2-(adamantan-1-yl)acetaldehyde, also known as 1-adamantylacetaldehyde, is an organic compound with the molecular formula C12H18O and a CAS number of 18220-83-2. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈O |
Molecular Weight | 182.27 g/mol |
CAS Number | 18220-83-2 |
This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like conformation. This structure contributes to the compound's stability and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : this compound could act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. For example:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound has been shown to reduce cell viability in various cancer cell lines, indicating its potential as an anticancer therapeutic.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential utility in treating bacterial infections.
Study 2: Anticancer Activity
In another investigation, the effects of this compound on human cancer cell lines were assessed. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic index for further development.
Properties
CAS No. |
18220-83-2 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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